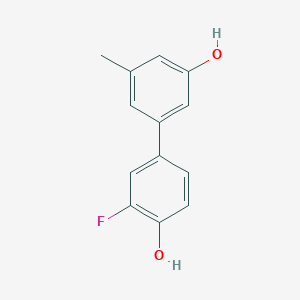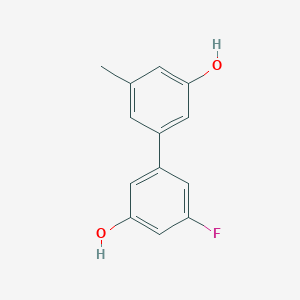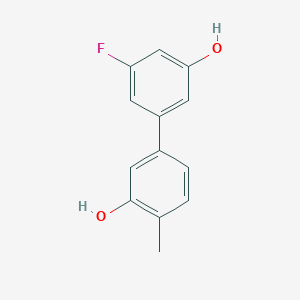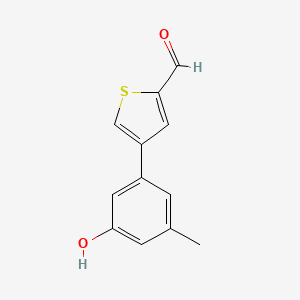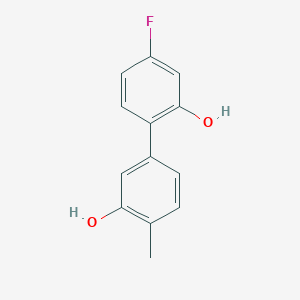
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Fluoro-2-hydroxyphenyl)-3-methylphenol, 95% (5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95%) is a fluorinated phenol that has been used in a variety of scientific and industrial applications. It is a colorless solid with a strong odor and is soluble in many organic solvents. 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been used in the synthesis of various organic compounds, and is also used in the production of pharmaceuticals and other chemicals. It has been studied for its potential use as a catalyst in organic synthesis and as an antioxidant.
Scientific Research Applications
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been used in a variety of scientific and industrial applications. It has been used as an antioxidant in the food industry and in the synthesis of various organic compounds. It has also been used in the production of pharmaceuticals and other chemicals. In addition, 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been studied for its potential use as a catalyst in organic synthesis.
Mechanism of Action
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing the oxidation of other molecules. It has also been shown to inhibit the formation of reactive oxygen species (ROS), which are harmful by-products of cellular metabolism.
Biochemical and Physiological Effects
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% has been shown to have antioxidant and anti-inflammatory effects. It has been shown to reduce inflammation in animal models and to modulate the activity of various enzymes involved in the inflammatory response. In addition, it has been found to reduce the levels of oxidative stress in cells, as well as to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The use of 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, readily available, and can be used in a variety of organic synthesis reactions. It is also a relatively stable compound, with a low melting point, and is not easily degraded by heat or light. However, it is important to note that 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% is a highly toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95%. It could be used in the synthesis of other organic compounds, such as pharmaceuticals and other chemicals. In addition, it could be used as a catalyst in organic synthesis, or as an antioxidant in the food industry. It could also be used in the development of new drugs, as well as in the treatment of various diseases. Finally, it could be used in the development of new materials, such as conductive polymers or nanomaterials.
Synthesis Methods
5-Fluoro-2-hydroxyphenyl-3-methylphenol, 95% is synthesized by the reaction of 5-fluoro-2-hydroxybenzaldehyde and 3-methylphenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol, at a temperature of 70-80 °C. The product is then purified by recrystallization or distillation.
properties
IUPAC Name |
4-fluoro-2-(3-hydroxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-9(6-11(15)5-8)12-7-10(14)2-3-13(12)16/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFXYPCHDDMAKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683765 |
Source


|
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261946-17-1 |
Source


|
| Record name | 5-Fluoro-5'-methyl[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


